拉帕喹司他
描述
Lapaquistat (TAK-475) is a cholesterol-lowering drug candidate that was abandoned before being marketed . Unlike statins, which inhibit HMG-CoA reductase, lapaquistat metabolites inhibit squalene synthase, which is further downstream in the synthesis of cholesterol .
Synthesis Analysis
Lapaquistat is a squalene synthase inhibitor. It blocks the conversion of farnesyl diphosphate (FPP) to squalene in the cholesterol biosynthesis pathway . This mechanism of action is similar to statins, but it avoids the myopathic effects associated with the decreased formation of isoprenylated proteins that blocking HMG-CoA can cause .
Molecular Structure Analysis
The molecular formula of Lapaquistat is C31H39ClN2O8 . Its average mass is 603.103 Da and its mono-isotopic mass is 602.239502 Da .
Chemical Reactions Analysis
Lapaquistat is a squalene synthase inhibitor. It blocks the conversion of farnesyl diphosphate (FPP) to squalene in the cholesterol biosynthesis pathway . This is a key step in the synthesis of cholesterol .
Physical And Chemical Properties Analysis
Lapaquistat has a molecular formula of C33H41ClN2O9 and a molecular weight of 645.14 . It is a solid substance . Its solubility in DMSO is 50 mg/mL (ultrasonic) .
科学研究应用
拉帕喹司他乙酸酯与高胆固醇血症
拉帕喹司他乙酸酯,一种角鲨烯合酶抑制剂,主要因其在治疗高胆固醇血症方面的潜力而受到研究。研究表明,拉帕喹司他作为单一疗法或与他汀类药物联合使用,均能有效降低低密度脂蛋白胆固醇 (LDL-C) 水平。它还显示出降低其他心血管风险标志物(如 C 反应蛋白)的潜力。然而,由于对潜在肝脏安全问题的担忧,其开发已被叫停 (Stein 等人,2011 年)。
降脂作用
拉帕喹司他在抑制从头胆固醇生物合成中的作用,而不会消耗甲羟戊酸(异戊二烯的前体,对细胞生长和代谢至关重要),是其研究的一个关键方面。它主要针对 LDL-C,并且对 HDL-C 和甘油三酯 (TG) 有一些影响。其临床开发中的挑战包括肝毒性和与他汀类药物可能的药物-药物相互作用 (Elsayed 和 Evans,2008 年)。
对冠状斑块的影响
在动物模型中,例如高胆固醇血症兔子中,发现拉帕喹司他乙酸酯可能将不稳定的、巨噬细胞/富含脂质的冠状斑块转变为稳定的、纤维化病变。这突出了其改变冠状斑块性质的潜力,表明其在动脉粥样硬化管理中可能发挥作用 (Shiomi 等人,2008 年)。
动物药代动力学
对拉帕喹司他 (TAK-475) 在大鼠和狗等动物中的药代动力学的研究显示了其生物利用度和代谢的见解。具有与 TAK-475 相当的药理活性的主要代谢物 M-I 是一个关注的重点,揭示了其吸收和排泄的重要方面 (Ebihara 等人,2016 年)。
减少他汀类药物诱导的肌毒性的潜力
研究表明,拉帕喹司他可能在减轻他汀类药物诱导的肌毒性方面发挥作用。在涉及豚鼠的研究中,拉帕喹司他与大剂量西立伐他汀联合给药显着降低了肌毒性标志物。这表明抑制角鲨烯合酶可能在临床环境中预防他汀类药物诱发的肌病 (Nishimoto 等人,2007 年)。
在甲羟戊酸激酶缺乏症中的应用
在甲羟戊酸激酶缺乏症 (MKD) 的背景下,一种罕见的先天性疾病,拉帕喹司他因其潜在的抗炎作用而受到探索。该药物调节甲羟戊酸胆固醇途径的能力表明它可以有效治疗轻度形式的 MKD,其中残留的酶活性降低但并不缺失 (Rimondi 等人,2021 年)。
大鼠和人类的肝脏摄取机制
对拉帕喹司他代谢物 M-I 在大鼠和人类中的肝脏摄取的研究揭示了该药物作用机制的见解。这些研究强调了肝脏摄取转运蛋白(例如 OATP1B3)在选择性抑制肝脏胆固醇合成的作用,从而更深入地了解拉帕喹司他的药效学 (Ebihara 等人,2016 年)。
免疫细胞中的抗炎作用
拉帕喹司他及其代谢物在模拟 MKD 的条件下在免疫细胞中显示出抗炎和细胞保护作用。这突出了 TAK-475 在减少与他汀类药物治疗相关的炎症和细胞损伤方面的治疗潜力 (Suzuki 等人,2016 年)。
安全和危害
属性
IUPAC Name |
2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGUKVZPMPJBFK-LEAFIULHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lapaquistat | |
CAS RN |
189059-71-0 | |
Record name | Lapaquistat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189059-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lapaquistat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189059710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lapaquistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LAPAQUISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ79BV72X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。